molecular formula C20H15FN4O3S B2869380 methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate CAS No. 1172402-11-7

methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate

Cat. No.: B2869380
CAS No.: 1172402-11-7
M. Wt: 410.42
InChI Key: NWKSHPSLCHNJHT-UHFFFAOYSA-N
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Description

Methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate is an intricate organic compound featuring both benzo[d]thiazole and pyrazole rings. These structures are vital in medicinal chemistry due to their inherent bioactive properties. This compound is often explored for its potential use in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate generally begins with the preparation of the benzo[d]thiazole and pyrazole intermediates. Key steps include:

  • Formation of 6-fluorobenzo[d]thiazole: : This involves cyclization reactions, where 2-aminobenzothiazole derivatives undergo fluorination.

  • Synthesis of the pyrazole ring: : This involves condensation reactions, typically utilizing hydrazine and a suitable dicarbonyl compound.

  • Carbamoylation: : Combining the benzo[d]thiazole and pyrazole units under controlled conditions to form the urea linkage.

  • Esterification: : Finally, esterification with methyl 4-carboxybenzoate yields the target compound.

Industrial Production Methods

For industrial-scale production, these reactions are optimized for higher yields and cost-efficiency. Process intensification techniques, like the use of microwave-assisted synthesis and flow chemistry, are often employed to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : It can undergo oxidative cleavage at specific sites depending on the presence of oxidative agents like potassium permanganate.

  • Reduction: : Reduction reactions using agents like sodium borohydride can modify the functional groups attached to the aromatic rings.

  • Substitution: : Nucleophilic and electrophilic substitutions occur primarily on the aromatic rings under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, sodium dichromate.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenating agents, nitrating agents under acidic or basic conditions.

Major Products

The major products depend on the reaction pathways and conditions. For example, oxidative cleavage might yield smaller carboxylated intermediates, while reduction typically produces alcohols or amines.

Scientific Research Applications

Methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate finds applications across various scientific domains:

  • Chemistry: : Studied for its potential as a ligand in coordination chemistry and its role in organic synthesis as a building block for complex molecules.

  • Biology: : Explored for its inhibitory activity against specific enzymes or receptors, making it a candidate for drug discovery.

  • Medicine: : Evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

Mechanism of Action

The mechanism by which methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate exerts its effects involves:

  • Molecular Targets: : It primarily interacts with protein targets, such as enzymes or receptors, through its benzo[d]thiazole and pyrazole moieties.

  • Pathways Involved: : The compound influences various biological pathways depending on its molecular target, leading to modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((1-(benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate: : Lacks the fluorine atom, altering its pharmacokinetics and bioactivity.

  • Ethyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate: : Different ester group, impacting its solubility and stability.

  • Methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-imidazol-5-yl)carbamoyl)benzoate: : Substituted pyrazole ring with imidazole, offering different interaction profiles.

Uniqueness

The uniqueness of methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate lies in its structural configuration, specifically the presence of both the fluorine atom and the pyrazole ring. This combination influences its bioactivity and pharmacokinetic properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 4-[[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c1-11-9-17(23-18(26)12-3-5-13(6-4-12)19(27)28-2)25(24-11)20-22-15-8-7-14(21)10-16(15)29-20/h3-10H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKSHPSLCHNJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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